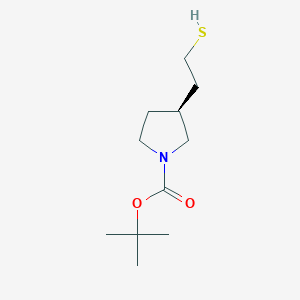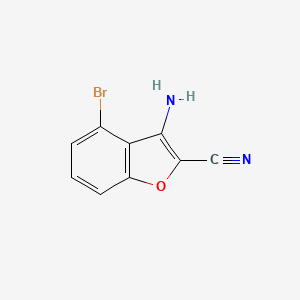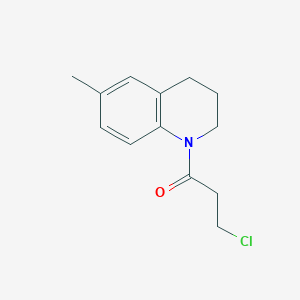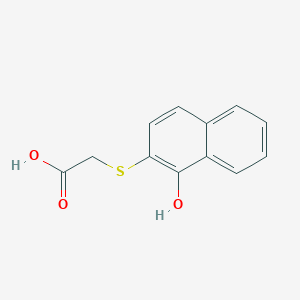
1-(4-Ethenylphenyl)-1,1,2,2,2-pentamethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane is an organosilicon compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a silicon atom substituted with dimethyl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethenylphenyl)-dimethyl-trimethylsilylsilane typically involves the reaction of 4-vinylphenylmagnesium bromide with chlorodimethyl(trimethylsilyl)silane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-ethenylphenyl)-dimethyl-trimethylsilylsilane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The phenyl ring can undergo hydrogenation to form the corresponding cyclohexyl derivative.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions are typically carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) or Grignard reagents can be used to replace the trimethylsilyl group.
Major Products Formed
Epoxides and Diols: Formed through the oxidation of the vinyl group.
Cyclohexyl Derivatives: Formed through the hydrogenation of the phenyl ring.
Substituted Silanes: Formed through nucleophilic substitution of the trimethylsilyl group.
Applications De Recherche Scientifique
Chemistry
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane is used as a building block in the synthesis of more complex organosilicon compounds
Biology
In biological research, this compound can be used as a precursor for the synthesis of silicon-based biomolecules. These biomolecules can be used in the development of novel drug delivery systems and imaging agents.
Medicine
The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry. It can be used to synthesize silicon-containing analogs of pharmaceutical compounds, which may exhibit improved pharmacokinetic properties.
Industry
In the industrial sector, (4-ethenylphenyl)-dimethyl-trimethylsilylsilane is used in the production of advanced materials, such as silicone-based polymers and resins. These materials are known for their excellent thermal stability, chemical resistance, and mechanical properties.
Mécanisme D'action
The mechanism by which (4-ethenylphenyl)-dimethyl-trimethylsilylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The vinyl group can undergo polymerization reactions, leading to the formation of high-molecular-weight polymers. The silicon atom, with its ability to form stable bonds with carbon and other elements, plays a crucial role in the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-ethenylphenyl)trimethylsilane: Lacks the dimethyl substitution on the silicon atom.
(4-ethenylphenyl)dimethylsilane: Lacks the trimethylsilyl group.
(4-vinylphenyl)dimethylsilane: Similar structure but with a vinyl group instead of an ethenyl group.
Uniqueness
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane is unique due to the presence of both dimethyl and trimethylsilyl groups on the silicon atom. This dual substitution enhances the compound’s reactivity and allows for the introduction of multiple functional groups into organic molecules. Additionally, the vinyl group provides a site for further chemical modifications, making this compound a versatile building block in synthetic chemistry.
Propriétés
Numéro CAS |
114442-01-2 |
|---|---|
Formule moléculaire |
C13H22Si2 |
Poids moléculaire |
234.48 g/mol |
Nom IUPAC |
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C13H22Si2/c1-7-12-8-10-13(11-9-12)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |
Clé InChI |
JYUUKXGWBRYQIS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)
![1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11874363.png)


![6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11874381.png)




![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)

![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)

